![molecular formula C17H16N4O4 B2637689 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea CAS No. 1421468-63-4](/img/structure/B2637689.png)
1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrazole ring
Wissenschaftliche Forschungsanwendungen
1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Material Science: Possible applications in the development of organic semiconductors.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with an appropriate diketone.
Formation of the Furan Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzodioxole, furan, and pyrazole rings through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Wirkmechanismus
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1H-pyrazol-3-yl]methyl}urea
- **1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-4-yl]methyl}urea
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-13(14-3-2-6-23-14)7-12(20-21)9-18-17(22)19-11-4-5-15-16(8-11)25-10-24-15/h2-8H,9-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIJOVLIMPIWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
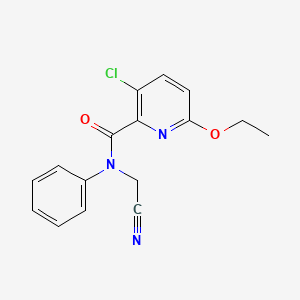
![1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2637609.png)
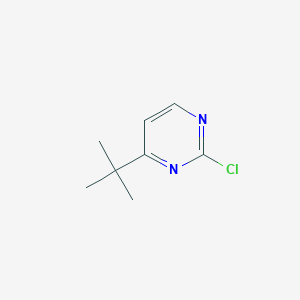
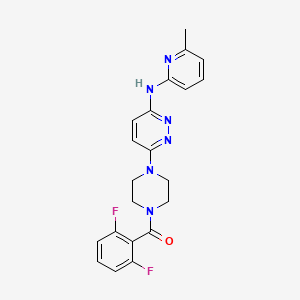
![Spiro[3.5]nonan-2-ol](/img/structure/B2637614.png)
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2637615.png)
![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2637616.png)
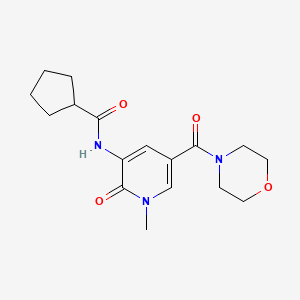
![3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637619.png)
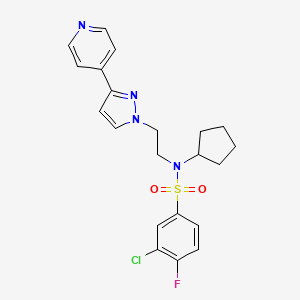
![5-methyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)
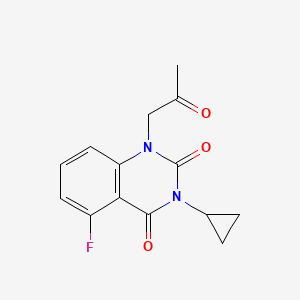
![4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2637627.png)

